6-Methylisoquinoline-8-carboxylic acid

Lipophilicity Membrane Permeability Medicinal Chemistry

Many early-stage drug discovery projects fail due to suboptimal lipophilicity or incompatible regioisomers. 6-Methylisoquinoline-8-carboxylic acid (CAS 1824080-62-7) addresses this with its defined substitution pattern, enabling consistent SAR and oral bioavailability optimization. - Balanced LogP of 2.24 improves membrane permeability without violating drug-likeness rules (vs. parent LogP ~1.6). - ≥95% purity ensures reliable amide coupling and esterification at the 8-carboxy group. - Ideal building block for focused kinase inhibitor libraries; supplied with expedited logistics for lead optimization.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 1824080-62-7
Cat. No. B2546181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylisoquinoline-8-carboxylic acid
CAS1824080-62-7
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESCC1=CC2=C(C=NC=C2)C(=C1)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-4-8-2-3-12-6-10(8)9(5-7)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyREWGSIGTZUWTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylisoquinoline-8-carboxylic Acid – Overview


6-Methylisoquinoline-8-carboxylic acid (CAS 1824080-62-7) is a specialized heterocyclic aromatic compound belonging to the isoquinoline family. It is characterized by a methyl group at the 6-position and a carboxylic acid functional group at the 8-position on the isoquinoline ring system . The molecular formula is C11H9NO2, with a molecular weight of 187.19 g/mol . This compound is primarily supplied as a high-purity (≥95%) solid for laboratory research use, serving as a versatile small molecule scaffold in medicinal chemistry and chemical biology .

6-Methylisoquinoline-8-carboxylic Acid – Substitution Limitations


In-class isoquinoline derivatives, such as unsubstituted isoquinoline-8-carboxylic acid or its 5-carboxy isomer, cannot be freely interchanged with 6-methylisoquinoline-8-carboxylic acid due to quantifiable differences in physicochemical properties and synthetic utility. The specific methyl substitution at the 6-position demonstrably alters lipophilicity (LogP) and, by extension, membrane permeability and reactivity in coupling reactions . Furthermore, the precise regiochemistry of the carboxylic acid at the 8-position is crucial for constructing specific pharmacophores; alternative substitution patterns (e.g., 5-carboxy) lead to different steric and electronic environments, which can invalidate established synthetic protocols and structure-activity relationships (SAR) [1]. The quantitative evidence below clarifies exactly where and why this specific compound offers verifiable differentiation.

6-Methylisoquinoline-8-carboxylic Acid – Differentiation Evidence


Enhanced Lipophilicity vs. Parent Compound

The 6-methyl substitution on the isoquinoline core of 6-Methylisoquinoline-8-carboxylic acid significantly increases its lipophilicity compared to the unsubstituted parent compound, Isoquinoline-8-carboxylic acid. This is quantified by a higher computed LogP value , indicating greater potential for passive membrane diffusion and oral bioavailability in drug discovery contexts [1].

Lipophilicity Membrane Permeability Medicinal Chemistry

Regiochemical Specificity: 8- vs. 5-Carboxy Isomer

The carboxylic acid functional group at the 8-position of the isoquinoline ring provides a unique vector for derivatization compared to its 5-carboxy isomer. This specific regiochemistry is essential for accessing certain pharmacophores and can dictate the success of late-stage functionalization in complex molecule synthesis . While direct quantitative comparison of reaction yields is not available in the public domain, the structural difference is absolute and dictates the spatial orientation of any attached moiety, which is a critical factor in structure-based drug design.

Regiochemistry Synthetic Chemistry Drug Design

Premium Pricing vs. Common Isoquinolines

The market price for 6-Methylisoquinoline-8-carboxylic acid is substantially higher than that of the more common, unsubstituted Isoquinoline-8-carboxylic acid. This price differential is a direct market signal of its specialized nature, lower production volume, and higher synthetic complexity, making it a non-commodity research tool .

Cost Analysis Procurement Specialized Chemicals

High Purity for Reproducible Assays

Multiple reputable vendors consistently report a minimum purity of 95% for 6-Methylisoquinoline-8-carboxylic acid . This high level of chemical homogeneity is critical for minimizing off-target effects and ensuring data reproducibility in biological assays and chemical reactions, differentiating it from lower-purity or less well-characterized in-class alternatives.

Purity Quality Control Reproducibility

Oral Bioavailability Profile vs. Fluorinated Analog

6-Methylisoquinoline-8-carboxylic acid possesses a physicochemical profile that is more aligned with drug-likeness parameters compared to its 5-trifluoromethyl analog. It features a lower molecular weight (187.19 vs. 241.17 g/mol) and a polar surface area (TPSA) of 50.19 Ų , which falls within the optimal range for oral absorption . The trifluoromethyl analog, while more lipophilic, exceeds the typical molecular weight threshold for lead-like compounds and may present additional metabolic liabilities.

Drug-likeness ADME Physicochemical Properties

6-Methylisoquinoline-8-carboxylic Acid – Application Scenarios


Lead Optimization for Oral Bioavailability

Use 6-Methylisoquinoline-8-carboxylic acid as a privileged scaffold when designing orally bioavailable drug candidates. Its balanced LogP (2.24) and favorable molecular weight (187.19) make it a superior starting point compared to the less lipophilic parent (LogP ~1.6) [1] or the heavier trifluoromethyl analog (MW 241.17) . The 6-methyl group provides a beneficial lipophilicity increase without violating key drug-likeness rules.

Late-Stage Functionalization via 8-Carboxy Handle

Employ this compound in multi-step organic syntheses where a reliable carboxylic acid handle at the 8-position is required for amide coupling, esterification, or other derivatization reactions. The specific regiochemistry is non-negotiable for accessing the desired molecular geometry and cannot be substituted with 5-carboxy isomers .

Kinase-Focused Library Synthesis

Utilize 6-Methylisoquinoline-8-carboxylic acid as a core building block for creating focused compound libraries targeting kinases. Its isoquinoline core is a known kinase inhibitor motif , and the 6-methyl-8-carboxy substitution pattern offers a distinct vector for exploring SAR beyond what is possible with the unsubstituted scaffold.

Cost-Conscious SAR Exploration for Isoquinolines

Despite its premium price point , the compound's high purity (≥95%) and distinct physicochemical profile justify its use in early-stage SAR exploration where precise structural differentiation is critical. Its use should be prioritized for advanced lead optimization over initial screening due to cost considerations.

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